molecular formula C10H6BrN3O3 B4969904 N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine

N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine

Cat. No.: B4969904
M. Wt: 296.08 g/mol
InChI Key: PTOVGQYHUOJDGL-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is a synthetic organic compound that features both a bromopyridine and a nitrofuran moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O3/c11-7-1-3-9(12-5-7)13-6-8-2-4-10(17-8)14(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOVGQYHUOJDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation of 5-bromopyridine-2-carbaldehyde with 5-nitrofuran-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure scalability and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.

    Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action for N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The bromopyridine and nitrofuran moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
  • N-(5-bromopyridin-2-yl)-1-(5-nitrothiophen-2-yl)methanimine

Uniqueness

N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is unique due to the combination of bromopyridine and nitrofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

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